1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

Catalog No.
S12409250
CAS No.
2617-72-3
M.F
C13H9Cl3N2O
M. Wt
315.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

CAS Number

2617-72-3

Product Name

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19)

InChI Key

QDGIEIGBQXURRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is an organic compound classified as a urea derivative. Its molecular formula is C₁₃H₉Cl₃N₂O, and it has a molecular weight of approximately 315.6 g/mol. The compound features two chlorinated phenyl groups attached to a central urea moiety, which contributes to its unique chemical properties and biological activity. It is often referenced by its CAS number, 2617-72-3, and is known for its potential applications in various fields, including chemistry and biology .

  • Oxidation: Under specific conditions, the compound can be oxidized to yield various oxidized products.
  • Reduction: Reduction reactions may lead to the formation of amines or other derivatives.
  • Substitution: The chlorinated phenyl groups can engage in substitution reactions, which are crucial for synthesizing new compounds .

Research indicates that 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea possesses significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The presence of chlorine atoms in its structure enhances its interaction with biological targets, potentially leading to inhibitory effects on certain enzymes or pathways involved in disease processes .

The synthesis of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea typically involves a reaction between 3-chloroaniline and 3,4-dichlorophenyl isocyanate. The general synthetic route can be summarized as follows:

  • Combine 3-chloroaniline with 3,4-dichlorophenyl isocyanate.
  • Conduct the reaction under controlled conditions (often in an inert solvent like dichloromethane or toluene).
  • Stir the mixture at room temperature or slightly elevated temperatures to facilitate urea bond formation.

In industrial settings, the synthesis may be optimized for yield and purity through methods such as recrystallization or chromatography .

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has diverse applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: The compound is investigated for its potential therapeutic uses against various diseases due to its biological activities.
  • Industry: It is utilized in developing new materials and as an intermediate in producing agrochemicals and pharmaceuticals .

Studies on the interactions of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea with biological systems reveal that its chlorinated structure significantly influences its binding affinity to specific molecular targets. This interaction can lead to various biological effects, such as enzyme inhibition or activation, which are critical for understanding its therapeutic potential .

Several compounds share structural similarities with 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea. Notable examples include:

  • 1-(3-Chlorophenyl)-3-phenylurea: Lacks the additional chlorinated substituents on the second phenyl ring.
  • 1-(3,4-Dichlorophenyl)-3-phenylurea: Does not feature the chlorine substituent on the first phenyl ring.
  • 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea: Exhibits a different substitution pattern affecting its chemical properties.

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea lies in its dual chlorinated structure, which may enhance its reactivity and biological interactions compared to similar compounds. This distinctive feature could confer specific advantages in applications related to medicinal chemistry and materials science .

The development of urea derivatives traces back to Friedrich Wöhler's 1828 synthesis of urea from inorganic precursors, which dismantled vitalism and established organic chemistry as a distinct discipline. Early 20th-century research revealed urea's capacity for hydrogen bonding, driving investigations into substituted ureas as molecular building blocks. The introduction of chlorinated aryl groups in the 1950s marked a paradigm shift, with chemists recognizing halogen atoms' ability to modulate electronic properties and biological activity.

Key historical milestones influencing 1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea's development include:

EraAdvancementImpact on Compound Class
1828Wöhler's urea synthesisDemonstrated organic synthesis feasibility
1950sAryl chloride incorporationEnhanced thermal stability
2000sPalladium-catalyzed cross-couplingEnabled asymmetric urea synthesis

The compound's specific structural motif first appeared in patent literature during the 1990s as part of herbicide development programs, though its full synthetic potential remained unexplored until advanced coupling techniques emerged.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

313.978046 g/mol

Monoisotopic Mass

313.978046 g/mol

Heavy Atom Count

19

UNII

MJ6XBQ6FMG

Dates

Last modified: 08-09-2024

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